Enhanced Lipophilicity and Molecular Weight vs. Unsubstituted Piperazine-1-carboxylic Acid
The introduction of a methyl group at the 4-position of the piperazine ring in 4-methylpiperazine-1-carboxylic acid results in a significant increase in both molecular weight and lipophilicity compared to the unsubstituted piperazine-1-carboxylic acid (CAS 10430-90-7). The target compound exhibits a molecular weight of 144.17 g/mol and a predicted LogP of -1.24 , whereas piperazine-1-carboxylic acid has a molecular weight of 130.15 g/mol [1]. This 14.02 g/mol increase and the change in LogP are critical parameters that influence membrane permeability, solubility, and the overall pharmacokinetic profile of derived drug candidates.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 144.17 g/mol; Predicted LogP: -1.24 |
| Comparator Or Baseline | Piperazine-1-carboxylic acid: Molecular Weight 130.15 g/mol |
| Quantified Difference | Molecular Weight increase of 14.02 g/mol (10.8% increase) |
| Conditions | Predicted data from ChemSpider (ACD/Labs Percepta Platform) and ChEBI database |
Why This Matters
These physicochemical differences directly impact drug-likeness, affecting absorption, distribution, and the ability to optimize lead compounds in medicinal chemistry programs.
- [1] ChEBI. piperazine-1-carboxylic acid. CHEBI:41221. European Bioinformatics Institute. View Source
